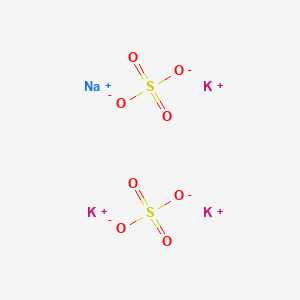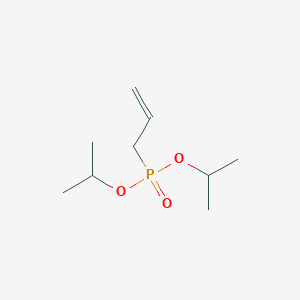
Codeine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeine hydroiodide is a synthetic compound that belongs to the class of opioids. It is commonly used as a pain reliever and cough suppressant. Codeine hydroiodide is synthesized from morphine and is commonly used in laboratory experiments to study the effects of opioids on the body.
Mecanismo De Acción
Codeine hydroiodide works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and suppresses coughing. Codeine hydroiodide also has a sedative effect on the body.
Biochemical and Physiological Effects:
Codeine hydroiodide has a number of biochemical and physiological effects on the body. It reduces the perception of pain and suppresses coughing. It also has a sedative effect on the body. Codeine hydroiodide can cause respiratory depression, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Codeine hydroiodide has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained in pure form. It is also a well-studied compound, with a large body of research on its effects. However, codeine hydroiodide can be dangerous in high doses and can cause respiratory depression, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on codeine hydroiodide. One area of research is the development of new opioids that are more effective and have fewer side effects. Another area of research is the study of the long-term effects of opioid use on the body. Finally, there is a need for more research on the mechanisms by which opioids interact with the body, which could lead to new treatments for pain and other conditions.
Métodos De Síntesis
Codeine hydroiodide is synthesized from morphine by reacting it with iodine and hydroiodic acid. The reaction produces codeine hydroiodide as a salt. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Codeine hydroiodide has been used extensively in scientific research to study the effects of opioids on the body. It is commonly used in laboratory experiments to study the pain-relieving and cough-suppressing effects of opioids. Codeine hydroiodide has also been used to study the mechanisms by which opioids interact with the body.
Propiedades
Número CAS |
125-26-8 |
|---|---|
Nombre del producto |
Codeine hydroiodide |
Fórmula molecular |
C18H22INO3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydroiodide |
InChI |
InChI=1S/C18H21NO3.HI/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1 |
Clave InChI |
ASZDJFVRFISIKK-FFHNEAJVSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.I |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.I |
Otros números CAS |
125-26-8 |
Sinónimos |
codeine hydroiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















